An In-depth Technical Guide to (S,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in ADC Technology
An In-depth Technical Guide to (S,S,R,S,R)-Boc-Dap-NE: A Key Intermediate in ADC Technology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S,S,R,S,R)-Boc-Dap-NE, a pivotal intermediate in the synthesis of Monomethyl auristatin E (MMAE), a potent cytotoxic agent widely employed in the development of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, its role in the broader context of ADC development, and protocols for its use as an experimental control.
Core Compound Data
Table 1: Physicochemical Properties of Boc-Dap-NE Isomers
| Property | Value | Source |
| Compound Name | (S,S,R,S,R)-Boc-Dap-NE | N/A |
| Stereoisomer | (R,S,S,R,S)-Boc-Dap-NE | [1] |
| CAS Number | 2994330-72-0 (for (R,S,S,R,S) isomer) | [1] |
| Molecular Formula | C23H36N2O5 | [1][2] |
| Molecular Weight | 420.54 g/mol | [1][2] |
| Description | Inactive isomer of Boc-Dap-NE, used as an experimental control. Intermediate in the synthesis of Monomethyl auristatin E (MMAE). | [1][3] |
Role in the Synthesis of Monomethyl Auristatin E (MMAE)
(S,S,R,S,R)-Boc-Dap-NE serves as a crucial building block in the multi-step synthesis of Monomethyl auristatin E (MMAE). MMAE is a synthetic analogue of the natural product dolastatin 10 and functions as a potent inhibitor of tubulin polymerization.[4][5] This inhibition of microtubule dynamics leads to cell cycle arrest and apoptosis, making MMAE a powerful cytotoxic payload for ADCs.[4][6]
The synthesis of MMAE involves the careful coupling of several amino acid and peptide fragments. Boc-Dap-NE represents a key dipeptide unit within the final pentapeptide structure of MMAE. The stereochemistry of each component is critical for the final biological activity of MMAE.
(S,S,R,S,R)-Boc-Dap-NE as an Inactive Control
In drug development and biological research, the use of proper controls is essential to validate experimental findings.[7][8] Stereoisomers of a biologically active compound that lack its specific activity are invaluable as negative controls. They possess the same physicochemical properties but do not interact with the biological target in the same manner, thus helping to ensure that the observed effects of the active compound are specific.
(S,S,R,S,R)-Boc-Dap-NE is designated as the inactive isomer of the biologically active Boc-Dap-NE intermediate.[1][3] As MMAE's mechanism of action is the inhibition of tubulin polymerization, (S,S,R,S,R)-Boc-Dap-NE is an appropriate negative control in assays that measure this process, such as in vitro tubulin polymerization assays.
Experimental Protocols
While a specific, detailed synthesis protocol for (S,S,R,S,R)-Boc-Dap-NE is not publicly documented, the general synthesis of Boc-protected amino acids and their coupling is well-established in organic chemistry. The synthesis involves the protection of the amino group of the corresponding amino acid with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) reagent.
The primary application of (S,S,R,S,R)-Boc-Dap-NE is as a negative control in tubulin polymerization assays. Below is a representative protocol for such an assay, illustrating where the inactive isomer would be used.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that binds to polymerized microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
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General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Fluorescent reporter (e.g., DAPI)
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Test Compounds:
-
Positive Control: Paclitaxel or Colchicine (known tubulin polymerization modulator)
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Negative Control: (S,S,R,S,R)-Boc-Dap-NE
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Vehicle Control: DMSO
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-
96-well, black, opaque microplates
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Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
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Prepare stock solutions of the positive control, negative control ((S,S,R,S,R)-Boc-Dap-NE), and any other test compounds in DMSO.
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On ice, prepare the tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer containing GTP and glycerol to the desired final concentration (e.g., 2 mg/mL). Add the fluorescent reporter dye.
-
-
Assay Setup:
-
Pre-warm the plate reader to 37°C.
-
In the 96-well plate, add the test compounds (positive control, negative control, vehicle control) to their respective wells. Perform serial dilutions if a dose-response curve is required.
-
-
Initiation and Data Acquisition:
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Data Analysis:
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Plot fluorescence intensity versus time for each condition.
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The vehicle control should show a sigmoidal curve representing normal tubulin polymerization.
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The positive control (e.g., paclitaxel) should show enhanced polymerization, while another positive control (e.g., colchicine) should show inhibition.
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The negative control, (S,S,R,S,R)-Boc-Dap-NE, is expected to show a polymerization curve similar to the vehicle control, demonstrating its lack of effect on tubulin polymerization.
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Conclusion
(S,S,R,S,R)-Boc-Dap-NE is a critical, though often behind-the-scenes, molecule in the development of advanced cancer therapeutics like ADCs. Its primary role as an inactive stereoisomer makes it an indispensable tool for validating the specific biological activity of its active counterparts and the final MMAE molecule. Understanding its properties and its application as a negative control is fundamental for researchers and scientists working in the field of targeted drug delivery and cancer biology. This guide provides the core technical information required to effectively utilize and understand the significance of (S,S,R,S,R)-Boc-Dap-NE in a research and development setting.
References
- 1. (R,S,S,R,S)-Boc-Dap-NE - MedChem Express [bioscience.co.uk]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. bosterbio.com [bosterbio.com]
- 8. quora.com [quora.com]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
